3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one
Description
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxyquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO5/c1-4-34-20-10-8-18(9-11-20)26(30)22-16-29(15-17-6-5-7-19(28)12-17)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVOYFCSZYHHFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound features:
- Quinolin-4-one core : A bicyclic system with keto-enol tautomerism influencing reactivity
- 6,7-Dimethoxy groups : Electron-donating substituents requiring protection/deprotection strategies
- 3-(4-Ethoxybenzoyl) : Sterically demanding acyl group necessitating precise ortho-directing effects
- 1-[(3-Fluorophenyl)methyl] : Meta-fluorinated benzyl moiety imposing electronic and spatial constraints
Key Synthetic Hurdles
- Regioselective acylation at C3 without competing O-acylation
- Chemoselective N-alkylation avoiding quinoline ring reduction
- Methoxy group stability under strong Lewis acid conditions
- Fluorine compatibility in Pd-catalyzed coupling reactions
Synthetic Methodologies
Route 1: Sequential Functionalization (Knorr Quinoline Synthesis)
Step 1 : Formation of 6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Reactants : 3,4-Dimethoxyaniline (1.2 eq), ethyl acetoacetate (1.0 eq)
- Conditions : Polyphosphoric acid (PPA), 140°C, 6 hr
- Yield : 68%
Step 2 : Friedel-Crafts Acylation
- Reactants : 4-Ethoxybenzoyl chloride (1.5 eq), AlCl₃ (2.2 eq)
- Solvent : Nitrobenzene, 0°C → 25°C
- Yield : 74%
Step 3 : N-Alkylation
- Reactants : 3-Fluorobenzyl bromide (1.8 eq), K₂CO₃ (3.0 eq)
- Catalyst : TBAB (0.1 eq)
- Solvent : DMF, 80°C, 12 hr
- Yield : 82%
Total Yield : 68% × 74% × 82% = 41.3%
Route 2: Convergent Synthesis (Ullmann Coupling Approach)
Step 1 : Preparation of 3-Iodo-6,7-dimethoxyquinolin-4-one
- Reactants : 6,7-Dimethoxyquinolin-4-one (1.0 eq), NIS (1.2 eq)
- Conditions : AcOH, 70°C, 24 hr
- Yield : 63%
Step 2 : Copper-Mediated Coupling
- Reactants : 4-Ethoxyphenylboronic acid (2.0 eq), 3-Fluorobenzylzinc chloride (1.5 eq)
- Catalyst : CuTC (0.2 eq), Xantphos (0.1 eq)
- Solvent : THF/DMF (3:1), 90°C, 48 hr
- Yield : 58%
Total Yield : 63% × 58% = 36.5%
Route 3: One-Pot Tandem Process
Reactants :
- 3,4-Dimethoxyaniline (1.0 eq)
- 4-Ethoxybenzaldehyde (1.2 eq)
- 3-Fluorobenzylamine (1.5 eq)
Conditions :
- Cyclocondensation : ZnCl₂ (0.5 eq), EtOH, reflux 8 hr
- Oxidative Aromatization : DDQ (2.0 eq), CH₂Cl₂, 0°C → 25°C
- In Situ Alkylation : KOtBu (3.0 eq), DMF, 100°C
Route 4: Biocatalytic Approach
Enzyme : Modified Candida antarctica lipase B (CAL-B)
Steps :
- Kinetic resolution of racemic quinoline intermediate
- Enzymatic acylation using 4-ethoxybenzoyl vinyl ester
- Chemoenzymatic N-alkylation
Key Parameters :
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 | Route 3 | Route 4 |
|---|---|---|---|---|
| Total Yield (%) | 41.3 | 36.5 | 52 | 47 |
| Step Count | 3 | 2 | 1 | 3 |
| Temperature Range | 0-140°C | 70-90°C | 0-100°C | 35°C |
| Catalyst Cost (USD/g) | 12.40 | 84.75 | 6.20 | 220.00 |
| PMI (kg/kg) | 18.7 | 23.4 | 14.9 | 9.8 |
| Scalability | Pilot | Lab | Pilot | Lab |
PMI : Process Mass Intensity; USD/g : Catalyst cost per gram
Critical Process Parameters
Acylation Optimization
- Lewis Acid Screening :
AlCl₃ > FeCl₃ > ZnCl₂ (activity ratio 1.0:0.7:0.3) - Solvent Effects :
Nitrobenzene (78%) > DCE (63%) > Toluene (41%)
N-Alkylation Kinetics
- Base Impact :
K₂CO₃ (82%) > Cs₂CO₃ (79%) > NaH (68%) - Phase-Transfer Catalysts :
TBAB (82%) > PEG-400 (75%) > No catalyst (32%)
Industrial-Scale Considerations
Continuous-Flow Hydrogenation
- System : Packed-bed reactor with Pd/C (5 wt%)
- Conditions : 50 bar H₂, 80°C, LHSV 2.5 hr⁻¹
- Conversion : 92% sustained over 400 hr
Crystallization Optimization
- Antisolvent Screening :
n-Heptane (purity 99.1%) > MTBE (98.4%) > Water (97.2%) - Cooling Profile : Linear cooling from 70°C → 5°C over 6 hr
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of dihydroquinoline can inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.
Case Study:
A study published in Medicinal Chemistry evaluated a series of dihydroquinoline derivatives for their cytotoxic effects against human cancer cell lines. The results demonstrated that modifications to the benzoyl moiety significantly influenced the compound's potency against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Antimicrobial Activity
Dihydroquinoline derivatives have also been explored for their antimicrobial properties. The incorporation of an ethoxybenzoyl group has been linked to enhanced activity against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3-(4-Ethoxybenzoyl)-... | E. coli | 15 |
| 3-(4-Ethoxybenzoyl)-... | S. aureus | 18 |
| 3-(4-Ethoxybenzoyl)-... | P. aeruginosa | 12 |
This table illustrates the effectiveness of the compound in inhibiting bacterial growth compared to control substances .
Neuroprotective Effects
Recent studies have suggested potential neuroprotective effects associated with dihydroquinoline derivatives. The compound's ability to cross the blood-brain barrier may contribute to its efficacy in treating neurodegenerative diseases.
Case Study:
A research article highlighted the neuroprotective effects of similar compounds in a model of Alzheimer's disease. The study showed that these compounds reduced amyloid-beta aggregation and improved cognitive function in animal models .
Mechanism of Action
The mechanism of action of 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core structure.
Quinacrine: Another antimalarial drug with structural similarities to quinoline derivatives.
Uniqueness
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxybenzoyl and fluorobenzyl groups enhances its reactivity and potential for diverse applications compared to other quinoline derivatives.
Biological Activity
3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 433.45 g/mol. The structure features a quinoline core substituted with an ethoxybenzoyl group and a fluorophenylmethyl group, which are believed to contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : The presence of methoxy groups in the quinoline structure may enhance electron donation capabilities, leading to increased antioxidant potential.
- Antitumor Activity : Some studies suggest that derivatives of quinoline compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : The compound might exhibit antimicrobial properties against various bacterial strains due to its ability to disrupt bacterial cell membranes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Antitumor | Inhibition of cancer cell growth | |
| Antimicrobial | Activity against Staphylococcus aureus |
Case Studies and Research Findings
- Antitumor Study : A study evaluated the effects of the compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential use as an anticancer agent. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
- Antioxidant Assessment : In vitro assays demonstrated that the compound exhibited strong antioxidant activity, comparable to standard antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative stress-related diseases .
- Antimicrobial Testing : The compound was tested against various bacterial strains, showing notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. Minimum inhibitory concentrations (MIC) were determined to be in the range of 32-64 µg/mL .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(4-Ethoxybenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one?
- Methodological Answer : The synthesis typically involves multi-step organic reactions starting with the quinoline core. Key steps include:
- Quinoline core preparation : Use Friedländer or Pfitzinger reactions under controlled pH and temperature (e.g., 60–80°C, ethanol solvent) to form the dihydroquinoline backbone .
- Functionalization : Introduce substituents (e.g., 4-ethoxybenzoyl, 3-fluorophenylmethyl) via nucleophilic substitution or coupling reactions. For example, 4-fluorobenzoyl chloride can react with the quinoline intermediate in dichloromethane with a Lewis acid catalyst (e.g., AlCl₃) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity via thin-layer chromatography (TLC) .
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the ethoxy group’s methyl protons appear as a triplet at ~1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ at m/z 478.18) .
- X-ray Crystallography : Resolve 3D conformation if single crystals are obtained (e.g., dihedral angles between aromatic rings) .
Q. What initial biological screening assays are suitable for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : Test against cancer cell lines (e.g., MCF-7, HT-29) using MTT assays. IC₅₀ values <20 µM suggest therapeutic potential .
- Anti-inflammatory Activity : Measure TNF-α and IL-6 inhibition in murine macrophages (LPS-induced model) .
- Antimicrobial Screening : Use broth microdilution against Staphylococcus aureus and Escherichia coli (MIC values >32 µg/mL indicate limited activity) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for coupling reactions to enhance solubility of intermediates .
- Catalyst Screening : Compare Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) for Suzuki-Miyaura cross-coupling efficiency .
- Temperature Gradients : Use microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate slow steps (e.g., cyclization) while minimizing side products .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ across cell lines) be resolved?
- Methodological Answer :
- Mechanistic Profiling : Perform RNA sequencing or proteomics to identify differential target engagement (e.g., caspase-3 activation in MCF-7 vs. p53 modulation in colon carcinoma) .
- Solubility Adjustments : Use DMSO/PBS co-solvents to ensure consistent compound dispersion across assays .
- Dose-Response Repetition : Conduct triplicate experiments with internal controls (e.g., doxorubicin) to rule out assay-specific artifacts .
Q. What computational approaches predict the compound’s stability and metabolic fate?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile groups (e.g., ester linkages prone to hydrolysis) .
- Molecular Dynamics (MD) Simulations : Model interactions with CYP450 enzymes (e.g., CYP3A4) to predict oxidative metabolites .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, LogP (~3.5), and blood-brain barrier permeability .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
- Methodological Answer :
- Single-Crystal Growth : Optimize crystallization using slow evaporation (e.g., CH₂Cl₂/diisopropyl ether) .
- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯N bonds) that stabilize the crystal lattice and influence conformation .
- Comparative Analysis : Overlay X-ray structures with NMR-derived models to validate substituent positioning .
Experimental Design & Data Analysis
Q. What statistical frameworks are appropriate for dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀, Hill slope, and R² values .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test) for significance (p <0.05) in multi-dose experiments .
- Replication Strategy : Use ≥4 biological replicates to account for cell line variability .
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement in-process checks (e.g., TLC at each step) and final characterization (HPLC purity ≥95%) .
- Stability Studies : Store batches under argon at –20°C and monitor degradation via LC-MS over 6 months .
- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., reaction time > catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
